molecular formula C12H17NO3 B5236920 2-(3,4-dimethylphenoxy)-N-(2-hydroxyethyl)acetamide

2-(3,4-dimethylphenoxy)-N-(2-hydroxyethyl)acetamide

Cat. No.: B5236920
M. Wt: 223.27 g/mol
InChI Key: PIKVOTBQOCSDJB-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-(2-hydroxyethyl)acetamide is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 4 positions, an acetamide group, and a hydroxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-(2-hydroxyethyl)acetamide typically involves the following steps:

    Preparation of 3,4-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 3,4-dimethylphenoxyacetic acid: The 3,4-dimethylphenol is then reacted with chloroacetic acid in the presence of a base to form 3,4-dimethylphenoxyacetic acid.

    Amidation: The final step involves the reaction of 3,4-dimethylphenoxyacetic acid with 2-aminoethanol under dehydrating conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The acetamide group can be reduced to form an amine derivative.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: 2-(3,4-dimethylphenoxy)-N-(2-carboxyethyl)acetamide.

    Reduction: 2-(3,4-dimethylphenoxy)-N-(2-aminoethyl)acetamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-(2-hydroxyethyl)acetamide has several scientific research applications:

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may serve as a ligand in biochemical assays to study enzyme-substrate interactions.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the hydroxyethyl and acetamide groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethylphenoxy)acetic acid: Lacks the hydroxyethyl and acetamide groups.

    2-(3,4-dimethylphenoxy)-N-methylacetamide: Contains a methyl group instead of a hydroxyethyl group.

    2-(3,4-dimethylphenoxy)-N-(2-hydroxyethyl)propionamide: Contains a propionamide group instead of an acetamide group.

Uniqueness

2-(3,4-dimethylphenoxy)-N-(2-hydroxyethyl)acetamide is unique due to the presence of both the hydroxyethyl and acetamide groups, which confer specific chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and biological interactions, making it a versatile molecule for various applications.

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(2-hydroxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-9-3-4-11(7-10(9)2)16-8-12(15)13-5-6-14/h3-4,7,14H,5-6,8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKVOTBQOCSDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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